4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde: is a heterocyclic organic compound characterized by the presence of a pyrrole ring substituted with bromine atoms at positions 4 and 5, a methyl group at position 1, and an aldehyde group at position 2. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted pyrrole derivatives.
Oxidation: 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4,5-dibromo-1-methyl-1H-pyrrole-2-methanol.
Scientific Research Applications
Chemistry: 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of brominated pyrrole derivatives with biological macromolecules. It serves as a model compound for investigating the effects of halogenation on biological activity .
Medicine: Its derivatives have shown promising activity against various diseases, including cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity .
Comparison with Similar Compounds
- 4,5-dibromo-1H-pyrrole-2-carboxaldehyde
- 4,5-dibromo-1H-pyrrole-2-carboxylic acid
- 4,5-dibromo-1H-pyrrole-2-methanol
Comparison: 4,5-dibromo-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of a methyl group at position 1, which influences its reactivity and biological activity.
Properties
CAS No. |
33694-80-3 |
---|---|
Molecular Formula |
C6H5Br2NO |
Molecular Weight |
266.9 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.